Guanosine, 6-thio-, 2',3',5'-triacetate
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Overview
Description
Guanosine, 6-thio-, 2’,3’,5’-triacetate is a chemical compound with the molecular formula C16H19N5O7S and a molecular weight of 425.42 g/mol . It is a derivative of guanosine, where the 6-thio group replaces the oxygen atom at the 6-position of the guanine base, and the ribose moiety is acetylated at the 2’, 3’, and 5’ positions
Preparation Methods
The synthesis of guanosine, 6-thio-, 2’,3’,5’-triacetate typically involves the acetylation of guanosine derivatives. One common method includes the reaction of guanosine with acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually involve heating the mixture to promote the acetylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Guanosine, 6-thio-, 2’,3’,5’-triacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thio group to a thiol or further to a sulfide.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Guanosine, 6-thio-, 2’,3’,5’-triacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of nucleoside analogs and other complex molecules.
Biology: This compound can be used in studies of nucleic acid interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of guanosine, 6-thio-, 2’,3’,5’-triacetate involves its incorporation into nucleic acids or interaction with enzymes that process nucleosides. The thio group at the 6-position can alter the compound’s binding affinity and specificity for certain enzymes, potentially inhibiting their activity or altering their function . This can affect various molecular pathways, including those involved in DNA replication and repair .
Comparison with Similar Compounds
Guanosine, 6-thio-, 2’,3’,5’-triacetate can be compared with other similar compounds such as:
Guanosine 2’,3’,5’-triacetate: This compound lacks the thio group at the 6-position, which can result in different chemical reactivity and biological activity.
6-Thioguanosine: This compound has a thio group at the 6-position but lacks the acetylation on the ribose moiety, leading to different solubility and stability properties.
The uniqueness of guanosine, 6-thio-, 2’,3’,5’-triacetate lies in its combination of the thio group and acetylated ribose, which can confer distinct chemical and biological properties .
Properties
CAS No. |
34793-15-2 |
---|---|
Molecular Formula |
C16H19N5O7S |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
[3,4-diacetyloxy-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O7S/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-5-18-10-13(21)19-16(17)20-14(10)29/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,29) |
InChI Key |
BZOOEMDKUJHUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=S)N)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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